molecular formula C8H18BrO2P B14558073 Ethyl (2-bromoethyl)(2-methylpropyl)phosphinate CAS No. 61752-95-2

Ethyl (2-bromoethyl)(2-methylpropyl)phosphinate

Cat. No.: B14558073
CAS No.: 61752-95-2
M. Wt: 257.10 g/mol
InChI Key: PDUPAHMRPQCHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-bromoethyl)(2-methylpropyl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-bromoethyl)(2-methylpropyl)phosphinate typically involves the reaction of ethyl phosphinate with 2-bromoethyl bromide and 2-methylpropyl bromide under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-bromoethyl)(2-methylpropyl)phosphinate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phosphinate group can be oxidized to form phosphonate or phosphate derivatives.

    Reduction: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phosphinates, phosphonates, phosphates, and phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (2-bromoethyl)(2-methylpropyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-bromoethyl)(2-methylpropyl)phosphinate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the phosphinate group to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-bromoethyl)(2-methylpropyl)phosphinate is unique due to the combination of its phosphinate group with both 2-bromoethyl and 2-methylpropyl substituents. This unique structure imparts specific reactivity and properties that are not observed in simpler phosphinate or phosphonate compounds. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

61752-95-2

Molecular Formula

C8H18BrO2P

Molecular Weight

257.10 g/mol

IUPAC Name

1-[2-bromoethyl(ethoxy)phosphoryl]-2-methylpropane

InChI

InChI=1S/C8H18BrO2P/c1-4-11-12(10,6-5-9)7-8(2)3/h8H,4-7H2,1-3H3

InChI Key

PDUPAHMRPQCHAV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCBr)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.